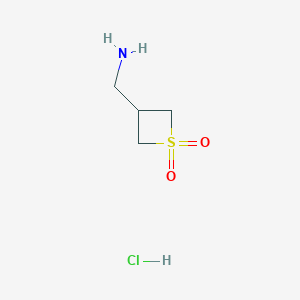

3-(Aminomethyl)-1lambda6-thietane-1,1-dione hydrochloride

Description

3-(Aminomethyl)-1lambda6-thietane-1,1-dione hydrochloride (CAS: 2219373-86-9) is a sulfone-containing heterocyclic compound characterized by a four-membered thietane ring with a 1,1-dione (sulfone) group and an aminomethyl substituent at the 3-position. Its molecular formula is C5H12ClNO2S, with a molecular weight of 185.67 g/mol .

Propriétés

IUPAC Name |

(1,1-dioxothietan-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S.ClH/c5-1-4-2-8(6,7)3-4;/h4H,1-3,5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFQLYCGEJHFJJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS1(=O)=O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909318-80-4 | |

| Record name | 3-(aminomethyl)-1lambda6-thietane-1,1-dione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mécanisme D'action

Target of Action

The primary target of 3-(Aminomethyl)-1lambda6-thietane-1,1-dione hydrochloride, also known as GSK3036656, is the Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS) . LeuRS is an essential enzyme for protein synthesis in Mycobacterium tuberculosis.

Mode of Action

GSK3036656 interacts with its target, LeuRS, by inhibiting its function. LeuRS has two catalytic sites, an aminoacylation site, which charges tRNA^Leu with leucine, and an editing or proof-reading site that hydrolyses incorrectly charged tRNA^Leu. GSK3036656 inhibits these functions, thereby disrupting protein synthesis in Mycobacterium tuberculosis.

Biochemical Pathways

The inhibition of LeuRS disrupts the protein synthesis pathway in Mycobacterium tuberculosis. This disruption affects the downstream effects of protein synthesis, including cell growth and replication

Activité Biologique

3-(Aminomethyl)-1lambda6-thietane-1,1-dione hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Molecular Formula : C5H10ClN2O2S

Molecular Weight : 182.66 g/mol

IUPAC Name : this compound

CAS Number : 1785196-99-7

Structural Representation

The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. It is believed to modulate enzyme activity and influence metabolic pathways, particularly those involved in cellular signaling and regulation.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties , making it a candidate for further investigation in the development of new antibiotics. Studies have shown effectiveness against a range of bacterial strains, suggesting its potential use in treating infections caused by resistant bacteria.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects . It appears to inhibit the production of pro-inflammatory cytokines and may be beneficial in treating conditions characterized by excessive inflammation.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that this compound can induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent . The mechanism involves the activation of caspase pathways, leading to programmed cell death.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference Source |

|---|---|---|

| Antimicrobial | Effective against specific strains | |

| Anti-inflammatory | Inhibits cytokine production | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Notable Research Findings

- Antimicrobial Research : A study published in a peer-reviewed journal highlighted the compound's effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a therapeutic agent in combating resistant infections.

- Inflammation Studies : In vitro studies demonstrated that the compound significantly reduced levels of TNF-alpha and IL-6 in macrophage cultures, indicating a strong anti-inflammatory response.

- Cancer Research : A recent investigation into the cytotoxic effects revealed that treatment with this compound resulted in a significant decrease in cell viability in various cancer cell lines, including breast and lung cancer cells.

Applications De Recherche Scientifique

3-(Aminomethyl)-1lambda6-thietane-1,1-dione hydrochloride is a sulfur-containing heterocyclic compound featuring a thietane ring, with the molecular formula and a molecular weight of approximately 165.64 g/mol. The presence of an aminomethyl group attached to the thietane ring contributes to its chemical properties and potential biological activities.

Scientific Research Applications

This compound has potential applications in various fields:

- Pharmaceuticals: Due to its unique structure, this compound is used in synthesizing pharmaceutical drugs.

- Material Science: It can be utilized in developing new materials.

- Chemical Research: It serves as a building block in synthesizing more complex molecules and as a reagent in organic synthesis.

Reactivity

The reactivity of this compound is attributed to its functional groups, enabling it to undergo various chemical transformations:

- Acylation

- Alkylation

- Esterification

These reactions are crucial for synthesizing derivatives that may enhance biological activity or alter pharmacokinetic properties.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Enzyme Inhibition: Acts as an enzyme inhibitor.

- Antimicrobial Properties: Displays antimicrobial properties.

Interaction Studies

Interaction studies involving this compound focus on its behavior in biological systems:

- Drug Candidate Viability: These studies are crucial for determining the viability of this compound as a drug candidate.

Comparaison Avec Des Composés Similaires

3-Aminotetrahydro-1H-1lambda6-thiophene-1,1-dione Hydrochloride

- CAS : 51642-03-6

- Molecular Formula: C4H10ClNO2S

- Molecular Weight : 171.64 g/mol

- Key Differences: Contains a five-membered thiophene ring instead of a four-membered thietane. Lacks the methyl substituent on the aminomethyl group. Smaller molecular weight (171.64 vs. 185.67 g/mol) due to reduced carbon chain length.

- Applications : Used in peptide modification and as a precursor for bioactive molecules .

Methyl 2-(3-Amino-1,1-dioxo-1lambda6-thietan-3-yl)acetate Hydrochloride

- CAS : 2490412-86-5

- Molecular Formula: C6H12ClNO4S

- Molecular Weight : 229.68 g/mol

- Key Differences: Features an ester-functionalized side chain (methyl acetate group) at the 3-position. Increased molecular weight (229.68 vs. 185.67 g/mol) due to the ester moiety.

- Applications : Likely serves as an intermediate in prodrug synthesis or polymer chemistry .

3-(Aminomethyl)-2,3-dihydro-1lambda6-benzothiophene-1,1-dione Hydrochloride

- Key Differences: Contains a benzothiophene core (fused benzene and thiophene rings). Increased aromaticity and lipophilicity compared to thietane/thiophene analogues. Potential for enhanced binding to hydrophobic targets (e.g., enzymes, receptors).

- Applications : Useful in materials science and drug discovery due to aromatic stabilization .

Methyl(3-Methyl-1,1-dioxidotetrahydro-3-thienyl)amine Hydrochloride

- CAS : 5553-29-7

- Molecular Formula: C6H14ClNO2S

- Molecular Weight : 199.69 g/mol

- Key Differences: Contains a methylamine substituent instead of aminomethyl. Thiophene ring with a methyl group at the 3-position. Higher molecular weight (199.69 vs. 185.67 g/mol) due to additional methyl and amine groups.

- Applications : Explored in catalysis and as a ligand in coordination chemistry .

Physicochemical and Functional Comparison

Research and Commercial Availability

- The main compound and its analogues are marketed by suppliers like Ambeed, Inc. and AiFChem as building blocks, with prices ranging from €41.90–€105.00/g depending on purity .

- Limited peer-reviewed data on biological activity; most evidence pertains to synthetic protocols and commercial availability .

Q & A

What are the recommended synthetic routes for 3-(Aminomethyl)-1lambda6-thietane-1,1-dione hydrochloride, and how can reaction efficiency be optimized?

Methodological Answer:

The synthesis of this compound typically involves sulfonation and aminomethylation of a thietane precursor. Key strategies include:

- Precursor Functionalization: Reacting thietane derivatives with chlorosulfonic acid to introduce sulfone groups, followed by aminomethylation via reductive amination .

- Computational Optimization: Employing quantum chemical calculations (e.g., DFT) to predict reaction pathways and transition states, reducing trial-and-error experimentation .

- Factorial Design: Using a 2^k factorial approach to systematically vary parameters (temperature, catalyst loading, solvent polarity) and identify optimal conditions .

For efficiency, integrate real-time monitoring (e.g., TLC or HPLC) to track intermediate formation and purity .

What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

A multi-technique approach is critical:

Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) is recommended, with >95% purity as a benchmark .

What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2 irritation ).

- Ventilation: Use fume hoods for synthesis steps involving volatile intermediates (e.g., chlorinated solvents).

- Spill Management: Absorb spills with inert materials (silica gel) and dispose as hazardous waste .

- Storage: Store in airtight containers at 2–8°C to prevent hygroscopic degradation .

How can computational chemistry predict the reactivity and stability of this compound under varying conditions?

Methodological Answer:

Advanced computational workflows include:

- Reaction Path Search: Quantum mechanics/molecular mechanics (QM/MM) simulations to model sulfonation and aminomethylation energetics .

- Degradation Studies: Molecular dynamics (MD) simulations in explicit solvents (water, DMSO) to assess hydrolytic stability of the sulfone group .

- Thermodynamic Profiling: Calculate Gibbs free energy (ΔG) of degradation pathways using software like Gaussian or COMSOL .

Data from simulations guide experimental prioritization, such as avoiding high-pH conditions that accelerate hydrolysis.

What experimental design strategies are suitable for investigating the effects of reaction parameters on synthesis yield?

Methodological Answer:

- Response Surface Methodology (RSM): Design a central composite model to optimize temperature (50–100°C), catalyst concentration (1–5 mol%), and reaction time (2–12 hours) .

- High-Throughput Screening: Use automated liquid handlers to test 96-well plate arrays of solvent/catalyst combinations .

- Process Control: Implement PID controllers in continuous-flow reactors to maintain steady-state conditions and improve reproducibility .

How do solvent polarity and reaction medium influence the degradation pathways of this compound?

Methodological Answer:

- Polar Protic Solvents (e.g., Water): Accelerate hydrolysis of the sulfone group via nucleophilic attack, monitored by tracking pH-dependent LC-MS degradation products .

- Aprotic Solvents (e.g., DMF): Stabilize the compound but risk side reactions (e.g., amidation) at elevated temperatures.

- Mitigation Strategy: Use stabilizers like antioxidants (e.g., BHT) in non-aqueous media to extend shelf life .

What challenges arise in scaling up synthesis from laboratory to pilot-scale reactors?

Methodological Answer:

- Heat Transfer Limitations: Batch reactors may exhibit hot spots; switch to continuous-flow systems with enhanced thermal control .

- Mixing Efficiency: Computational fluid dynamics (CFD) simulations optimize impeller design to ensure homogeneity in large-scale vessels .

- Byproduct Management: Implement inline purification (e.g., membrane filtration) to remove impurities during scale-up .

How can researchers resolve contradictions in stability data under different storage conditions?

Methodological Answer:

- Accelerated Stability Testing: Expose samples to 40°C/75% RH for 6 months and compare degradation kinetics to ambient conditions via Arrhenius modeling .

- Multivariate Analysis: Use PCA (Principal Component Analysis) to identify critical factors (e.g., oxygen exposure, light) from conflicting datasets .

- Cross-Validation: Replicate studies in independent labs to rule out instrumentation bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.